molecular formula C19H19NO2 B5625383 N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

Cat. No.: B5625383
M. Wt: 293.4 g/mol
InChI Key: AMFYCJAVWULZGQ-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: is an organic compound that features a benzyl group attached to a benzamide structure, with a hydroxy-methylbutynyl substituent

Safety and Hazards

The safety data sheet for a related compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of benzyl-4-(3-oxo-3-methylbut-1-yn-1-yl)benzamide.

    Reduction: Formation of N-benzyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide or N-benzyl-4-(3-hydroxy-3-methylbutyl)benzamide.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions and protein binding due to its unique structure.

Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and butynyl groups may facilitate binding to active sites, while the benzyl and benzamide moieties provide structural stability and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
  • 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
  • N-benzyl-4-(3-hydroxy-3-methylbut-1-en-1-yl)benzamide

Uniqueness: N-benzyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide is unique due to the combination of its benzyl, benzamide, and hydroxy-methylbutynyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2,22)13-12-15-8-10-17(11-9-15)18(21)20-14-16-6-4-3-5-7-16/h3-11,22H,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFYCJAVWULZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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